3-(2-Methylphenyl)-1,2-oxazol-5-ol

Beschreibung

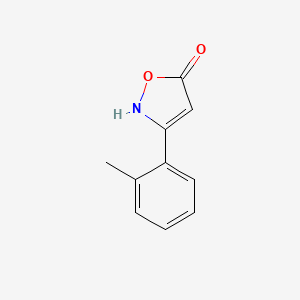

3-(2-Methylphenyl)-1,2-oxazol-5-ol is a heterocyclic organic compound featuring a 1,2-oxazole core substituted with a hydroxyl group at position 5 and a 2-methylphenyl group at position 2. The oxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, confers unique electronic and steric properties.

Eigenschaften

IUPAC Name |

3-(2-methylphenyl)-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7-4-2-3-5-8(7)9-6-10(12)13-11-9/h2-6,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBWEBALKCRFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=O)ON2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylphenylhydrazine with glyoxylic acid, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetic acid, and heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to optimize reaction conditions and yield. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methylphenyl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while bromination can produce bromo-substituted oxazoles.

Wissenschaftliche Forschungsanwendungen

3-(2-Methylphenyl)-1,2-oxazol-5-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.

Industry: It can be used in the production of specialty chemicals, dyes, and polymers.

Wirkmechanismus

The mechanism of action of 3-(2-Methylphenyl)-1,2-oxazol-5-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity or binding to specific receptors, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-(2-Methylphenyl)-1,2-oxazol-5-ol and related compounds:

Key Observations:

Heterocycle Core: 1,2-oxazole derivatives (e.g., this compound) exhibit distinct electronic properties compared to 1,2,4-oxadiazole or 1,3,4-oxadiazole analogs. Compounds with 1,2,4-oxadiazole cores (e.g., anti-TB candidates in ) demonstrate higher molecular weights and extended conjugation, which may enhance binding affinity to biological targets.

Substituent Effects: Hydroxyl (-OH) vs. Amine (-NH₂): The hydroxyl group in this compound increases polarity and hydrogen-bond donor capacity compared to the amine-substituted analog in . This could influence solubility and target interactions. Halogen vs. Bulkier Groups: Oxadiazon’s isopropoxy and dichloro substituents contribute to lipophilicity, making it suitable for agrochemical applications, whereas the 2-methylphenyl group in the target compound offers moderate steric hindrance.

Pharmacokinetic and Toxicity Considerations

- ADMET Profiles : The carboxamide-containing oxadiazole derivative in exhibits favorable drug-likeness, while oxadiazon’s halogenated structure may raise toxicity concerns. The hydroxyl group in this compound could improve aqueous solubility but may also increase metabolic susceptibility.

Biologische Aktivität

3-(2-Methylphenyl)-1,2-oxazol-5-ol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a five-membered oxazole ring with a methyl-substituted phenyl group. Its molecular formula is C10H9NO, and it exhibits unique properties that contribute to its biological effects.

Anticancer Activity

Research indicates that compounds within the oxazole family, including this compound, exhibit significant anticancer properties. A study evaluating various oxazole derivatives showed that they can inhibit cancer cell growth effectively. For instance, compounds were tested against the NCI-60 human tumor cell lines, revealing promising growth inhibition rates with GI50 values in the low micromolar range .

Table 1: Anticancer Activity of Oxazole Derivatives

| Compound | Mean GI50 (μM) | Cancer Type |

|---|---|---|

| This compound | TBD | Various |

| 1 | 48.8 | Leukemia |

| 2 | 44.7 | Leukemia |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Preliminary data suggests that it exhibits activity against various bacterial strains. In particular, oxazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

| C. albicans | TBD |

The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes and receptors. The modulation of these targets can lead to inhibition of cell proliferation in cancer cells and disruption of microbial growth pathways.

Interaction with Tubulin

Some studies suggest that oxazole derivatives may interact with tubulin, inhibiting its polymerization and thereby affecting microtubule dynamics within cells. This mechanism is particularly relevant for anticancer activity, as disrupting microtubule function can lead to cell cycle arrest and apoptosis .

Case Studies

Several studies have highlighted the potential of this compound in various therapeutic contexts:

- Anticancer Study : A recent investigation into the cytotoxic effects of oxazole derivatives demonstrated that certain substitutions on the oxazole ring significantly enhance their anticancer efficacy against leukemia cell lines .

- Antimicrobial Evaluation : Another study reported that oxazole derivatives exhibited varying degrees of antimicrobial activity against both bacterial and fungal strains, suggesting a broad spectrum of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.